molecular formula C20H18O2 B14328245 Methanone, 1-cyclohexene-1,2-diylbis[phenyl- CAS No. 97254-44-9

Methanone, 1-cyclohexene-1,2-diylbis[phenyl-

Cat. No.: B14328245
CAS No.: 97254-44-9
M. Wt: 290.4 g/mol
InChI Key: DYZIDNYDSMKRIZ-UHFFFAOYSA-N
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Description

Methanone, 1-cyclohexene-1,2-diylbis[phenyl-: is an organic compound with the chemical formula C20H18O2 . This compound is characterized by a cyclohexene ring bonded to two phenyl groups and a methanone group. It is a versatile molecule used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methanone, 1-cyclohexene-1,2-diylbis[phenyl- can be synthesized through several methods. One common approach involves the nucleophilic reaction of N-lithio-2,6-dimethylaniline with (1R,2R)-N,N′-bis(2-fluorobenzylidene)cyclohexane-1,2-diamine . This reaction typically requires specific conditions, such as controlled temperature and the presence of a suitable solvent.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods may vary depending on the desired application and the availability of raw materials.

Chemical Reactions Analysis

Types of Reactions: Methanone, 1-cyclohexene-1,2-diylbis[phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Methanone, 1-cyclohexene-1,2-diylbis[phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methanone, 1-cyclohexene-1,2-diylbis[phenyl- exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes and industrial applications. Specific pathways may include enzyme inhibition or activation, depending on the context of its use .

Comparison with Similar Compounds

Uniqueness: Methanone, 1-cyclohexene-1,2-diylbis[phenyl- is unique due to its specific structure, which includes both phenyl groups and a methanone group. This combination allows for a diverse range of chemical reactions and applications, distinguishing it from other similar compounds .

Properties

CAS No.

97254-44-9

Molecular Formula

C20H18O2

Molecular Weight

290.4 g/mol

IUPAC Name

(2-benzoylcyclohexen-1-yl)-phenylmethanone

InChI

InChI=1S/C20H18O2/c21-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2

InChI Key

DYZIDNYDSMKRIZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(C1)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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